![molecular formula C16H15IN2O4 B5498541 N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5498541.png)
N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide selectively binds to the adenosine A3 receptor, which is expressed in various tissues including the brain, heart, and immune system. Activation of the adenosine A3 receptor by N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide leads to a cascade of intracellular signaling events that modulate various physiological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide is its selectivity for the adenosine A3 receptor, which allows for targeted modulation of specific physiological processes. However, one of the limitations of N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide is its relatively short half-life in vivo, which may limit its therapeutic efficacy.
Zukünftige Richtungen
Future research on N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide could focus on optimizing its pharmacokinetic properties to improve its therapeutic efficacy. In addition, further studies could investigate the potential use of N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide in combination with other therapies for the treatment of various diseases. Finally, more research is needed to fully elucidate the mechanisms underlying the anti-inflammatory, anti-cancer, and neuroprotective effects of N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide.
Synthesemethoden
N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide can be synthesized through a multi-step process starting from 3,5-dimethoxybenzoic acid and 4-iodobenzenecarboximidamide. The key step involves the coupling of the two compounds using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is purified by column chromatography and characterized by spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide has also been investigated for its potential use in the treatment of cardiovascular diseases, asthma, and autoimmune disorders.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O4/c1-21-13-7-11(8-14(9-13)22-2)16(20)23-19-15(18)10-3-5-12(17)6-4-10/h3-9H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLSIZSIAOUVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.